8-Bromo-1,4-dioxaspiro[4.4]non-6-ene
Description
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene is a brominated spirocyclic compound featuring a 1,4-dioxaspiro framework with a bicyclic [4.4] ring system. Bromine at the 8-position introduces electron-withdrawing effects, influencing reactivity in substitution and elimination reactions. This compound is hypothesized to serve as an intermediate in organic synthesis, particularly in halogenation-driven transformations .
Properties
CAS No. |
75988-55-5 |
|---|---|
Molecular Formula |
C7H9BrO2 |
Molecular Weight |
205.05 g/mol |
IUPAC Name |
7-bromo-1,4-dioxaspiro[4.4]non-8-ene |
InChI |
InChI=1S/C7H9BrO2/c8-6-1-2-7(5-6)9-3-4-10-7/h1-2,6H,3-5H2 |
InChI Key |
KJYIGMMQZIKVNE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene typically involves the bromination of 1,4-dioxaspiro[4.4]non-6-ene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
While specific industrial production methods for 8-Bromo-1,4-dioxaspiro[4This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would produce a ketone or carboxylic acid .
Scientific Research Applications
8-Bromo-1,4-dioxaspiro[4.4]non-6-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of spiroketal-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the dioxane ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 8-Bromo-1,4-dioxaspiro[4.4]non-6-ene with similar compounds:
Key Observations:
- Bromine Position : Positional isomerism (6- vs. 8-bromo) alters electronic and steric environments. For example, bromine at the 6-position () may direct reactivity differently in electrophilic substitutions .
- Methyl Substituents: The 9-methyl group in 6-Bromo-9-Methyl-1,4-dioxaspiro[4.4]non-6-ene introduces steric hindrance, likely reducing nucleophilic attack rates compared to the target compound .
Reactivity Trends :
- Substitution Reactions : Bromine in spiro systems acts as a leaving group. For example, 8-bromo-1,4-dioxaspiro[4.5]dec-7-ene may undergo nucleophilic substitution more readily than its 6-bromo isomer due to proximity to the spiro junction .
- Stability: Brominated spiro compounds require storage at 2–8°C to prevent decomposition, as noted for 6-Bromo-1,4-dioxaspiro[4.5]decane .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
